1-(azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(2-benzylsulfonylbenzimidazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c26-21(24-14-8-1-2-9-15-24)16-25-20-13-7-6-12-19(20)23-22(25)29(27,28)17-18-10-4-3-5-11-18/h3-7,10-13H,1-2,8-9,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAYJPQJPNLRAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of Benzimidazole Core:
- Starting with o-phenylenediamine and a carboxylic acid derivative under acidic conditions to form the benzimidazole ring.
- Example: Heating o-phenylenediamine with formic acid.
Chemical Reactions Analysis
Types of Reactions: 1-(azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the benzylsulfonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 1-(azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone exhibit significant anticancer properties. Studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives have been tested against various cancer cell lines, demonstrating IC50 values in the micromolar range.
Antimicrobial Activity
Benzimidazole derivatives are also noted for their antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of bacteria and fungi. The sulfonyl group present in the structure enhances its interaction with microbial enzymes, leading to increased efficacy against resistant strains.
Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes involved in disease pathways. For example, studies suggest that it may act as a selective inhibitor of protein kinases, which are crucial in signal transduction pathways related to cancer and inflammation.
Case Study 1: Anticancer Activity Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzimidazole derivatives including this compound. These compounds were evaluated for their cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The study reported significant inhibition of cell growth with an IC50 value of 5 µM for one derivative.
Case Study 2: Antimicrobial Testing
A study conducted by International Journal of Antimicrobial Agents tested various benzimidazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with sulfonamide groups exhibited enhanced antibacterial activity compared to their non-sulfonated counterparts.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can interact with biological macromolecules, while the benzylsulfonyl group can enhance binding affinity and specificity. The azepane ring may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Sulfonyl vs. Thioether Groups : The benzylsulfonyl group in the target compound offers greater oxidative stability and hydrogen-bonding capacity compared to the benzylthio group in 2-(benzylthio)-1H-benzo[d]imidazole, which is prone to oxidation .
- Azepane vs. Smaller Heterocycles: The azepane ring may confer improved pharmacokinetic properties over smaller amines (e.g., dimethylamino in Patel et al.’s derivatives) due to reduced ring strain and enhanced lipophilicity .
Key Observations :
- Antimicrobial Activity : The target compound’s benzylsulfonyl group may mimic the triazolylmethoxy group in ’s derivatives, which showed activity against Gram-positive bacteria. However, the sulfonyl group’s higher polarity could limit membrane permeability compared to lipophilic thioethers .
- Cytotoxicity : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in ) exhibit cytotoxicity, suggesting the target compound’s benzylsulfonyl group may similarly enhance interactions with cancer cell targets.
Biological Activity
1-(Azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a synthetic compound that belongs to the class of heterocyclic compounds. Its unique structure, featuring an azepane ring and a benzimidazole moiety, suggests potential biological activities that merit investigation. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈N₂O₂S. The compound is characterized by:
| Property | Value |
|---|---|
| Molecular Weight | 302.38 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of benzimidazole derivatives, including those similar to this compound. For instance, a study by Zhang et al. (2022) demonstrated that benzimidazole analogues exhibit potent inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion. The IC50 values for these compounds were reported in the low nanomolar range, indicating their effectiveness in inhibiting tumor growth through modulation of immune responses .
The mechanism of action for compounds like this compound likely involves interaction with specific biological targets such as enzymes and receptors. The benzimidazole moiety is known to engage with various protein targets, potentially leading to alterations in signaling pathways that regulate cell proliferation and apoptosis .
Inhibition Studies
In vitro studies have shown that derivatives with similar structures can significantly inhibit tumor cell lines. For example, compounds with benzimidazole scaffolds have been reported to inhibit cell proliferation in HeLa and M109 cell lines with IC50 values ranging from 0.003 to 0.022 µM . Such findings suggest that the compound may also possess similar antitumor properties.
Case Studies
Several case studies have documented the biological activity of related compounds:
- Case Study 1 : A derivative of benzimidazole was evaluated for its effects on melanoma cells, showing a reduction in cell viability by over 70% at concentrations above 10 µM.
- Case Study 2 : In a study focusing on IDO1 inhibition, a benzimidazole analogue demonstrated significant tumor regression in mouse models when administered at therapeutic doses .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis involves multi-step alkylation and sulfonylation reactions. For example, benzimidazole derivatives are often synthesized by reacting 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone with benzyl chloride in acetone using triethylamine as a base (to avoid acetyl group removal) . Optimizing solvent choice (e.g., dimethylformamide for polar intermediates) and temperature control (reflux at 80–100°C for 16 hours) improves yield . Post-synthesis purification via recrystallization (ethanol or ethyl acetate) and monitoring by TLC (silica gel, ethyl acetate/hexane) are critical .
Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Key signals include the benzylsulfonyl group (δ ~4.50 ppm for CH₂, δ ~149.1 ppm for C=N) and azepane protons (δ ~1.5–3.0 ppm for cyclic amine) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for sulfonyl and benzimidazole moieties .
- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1650 cm⁻¹ (C=O ketone) validate functional groups .
Q. How can researchers assess the purity of this compound post-synthesis?
- Methodological Answer :
- Melting Point Analysis : Sharp melting points (>300°C for related benzimidazole derivatives) indicate purity .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) resolve impurities .
- Elemental Analysis : C, H, N, and S percentages should align with theoretical values (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can contradictions in spectral data during characterization be systematically resolved?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and MS data to confirm ambiguous signals. For example, a singlet at δ 12.56 ppm in ¹H-NMR may indicate NH protons in benzimidazole derivatives, but MS fragmentation can rule out competing structures .
- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of sulfonylation) by analyzing crystal packing and bond angles .
- Control Experiments : Re-synthesize intermediates under modified conditions (e.g., avoiding base-sensitive groups) to isolate spectral artifacts .
Q. What computational methods are suitable for predicting biological interactions or reactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or G-protein-coupled receptors. Focus on the benzylsulfonyl group’s hydrogen-bonding potential .
- DFT Calculations : B3LYP/6-31G(d,p) basis sets optimize geometry and predict electrostatic potential maps for reactive sites (e.g., ketone or sulfonyl groups) .
- MD Simulations : Simulate solvation dynamics in water or lipid bilayers to assess membrane permeability .
Q. How to design experiments to elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- In Vitro Assays : Use enzyme inhibition assays (e.g., DPPH for antioxidants ) or cell-based models (e.g., Jurkat cells for immunomodulatory effects ).
- Gene Knockdown : CRISPR/Cas9 silencing of suspected targets (e.g., sphingosine 1-phosphate lyase) validates specificity .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and stoichiometry with purified proteins .
Q. What strategies address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolite formation using LC-MS/MS in rodent plasma .
- Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility and tissue penetration .
- Dose-Response Studies : Evaluate species-specific differences (e.g., murine vs. primate models) to refine therapeutic windows .
Key Research Gaps
- Mechanistic Uncertainty : The role of the azepane ring in modulating biological activity remains unclear. Comparative studies with piperazine analogues could clarify this .
- Thermodynamic Data : Melting points and solubility profiles in non-polar solvents are underreported, limiting formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
